molecular formula C24H41N5O6Si2 B12500716 N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)acetamide

N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)acetamide

Cat. No.: B12500716
M. Wt: 551.8 g/mol
InChI Key: ZULOPXIJTCCZDJ-UHFFFAOYSA-N
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Description

3’,5’-TIPS-N-Ac-Adenosine is a nucleoside derivative and an analog of adenosine. Adenosine analogs are known for their role as smooth muscle vasodilators and have shown potential in inhibiting cancer progression . This compound is characterized by the presence of triisopropylsilyl (TIPS) groups and an acetyl group, which provide protection to the nucleoside.

Preparation Methods

The synthesis of 3’,5’-TIPS-N-Ac-Adenosine involves the protection of the hydroxyl groups of adenosine with triisopropylsilyl (TIPS) groups and the acetylation of the amino group. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

3’,5’-TIPS-N-Ac-Adenosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the protected hydroxyl groups or the acetylated amino group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as imidazole, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3’,5’-TIPS-N-Ac-Adenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,5’-TIPS-N-Ac-Adenosine involves its interaction with adenosine receptors. Adenosine receptors are G protein-coupled receptors that mediate various physiological effects. The compound acts as an agonist or antagonist at these receptors, influencing signaling pathways such as the cyclic AMP (cAMP) pathway, phospholipase C, and mitogen-activated protein kinases (MAPKs). These interactions lead to effects on smooth muscle relaxation, inhibition of cancer cell growth, and modulation of immune responses .

Comparison with Similar Compounds

3’,5’-TIPS-N-Ac-Adenosine is unique due to its specific protective groups and acetylation, which differentiate it from other adenosine analogs. Similar compounds include:

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

These compounds share structural similarities but differ in their specific modifications and biological activities .

Properties

IUPAC Name

N-[9-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41N5O6Si2/c1-13(2)36(14(3)4)32-10-18-21(34-37(35-36,15(5)6)16(7)8)20(31)24(33-18)29-12-27-19-22(28-17(9)30)25-11-26-23(19)29/h11-16,18,20-21,24,31H,10H2,1-9H3,(H,25,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULOPXIJTCCZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41N5O6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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